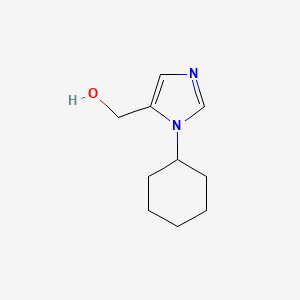

(1-Cyclohexyl-1H-imidazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclohexylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUAESWSQMVJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608821 | |

| Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-48-9 | |

| Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Cyclohexyl 1h Imidazol 5 Yl Methanol and Analogues

Established Synthetic Pathways for Imidazole-5-yl Methanol (B129727) Derivatives

The synthesis of imidazole-5-yl methanol derivatives is rooted in fundamental imidazole (B134444) synthetic methodologies, which are then adapted for the specific substitution patterns required.

Cyclization Reactions in Imidazole Ring Formation

The construction of the imidazole ring is the foundational step in the synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol and its analogues. Several named reactions are pivotal in this process, each offering a unique approach to forming the heterocyclic core.

One of the most classic methods is the Debus-Radziszewski synthesis , first reported in 1858. This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. mdpi.comnih.gov While this method is versatile for creating C-substituted imidazoles, it can sometimes result in low yields. mdpi.comnih.gov

Another significant approach is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the reaction of TosMIC with an aldehyde and a primary amine to form the imidazole ring. organic-chemistry.org The versatility of this reaction allows for the preparation of a wide array of substituted imidazoles.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction that condenses an aldehyde, an isocyanide, and an amidine in a one-pot synthesis to produce a variety of substituted imidazoles. Its efficiency and atom economy make it a valuable tool in combinatorial chemistry and drug discovery.

A common route to the core 1-cyclohexyl-1H-imidazole structure involves the reaction of cyclohexylamine (B46788) with glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonium (B1175870) chloride. The reaction mixture is typically refluxed and then made basic to isolate the product. chemicalbook.com This method provides a direct pathway to the N1-substituted imidazole ring.

Functionalization at the N1-Cyclohexyl Position

The introduction of the cyclohexyl group at the N1 position of the imidazole ring is a critical step in the synthesis of the target compound. This is typically achieved by reacting an existing imidazole ring with a cyclohexylating agent or by incorporating cyclohexylamine as a primary amine in a multicomponent cyclization reaction.

For instance, 1-cyclohexyl-1H-imidazole can be synthesized by reacting cyclohexylamine with glyoxal, formaldehyde, and ammonium chloride in an aqueous solution. chemicalbook.com The reaction proceeds via the formation of the imidazole ring with the simultaneous incorporation of the cyclohexyl substituent from the primary amine. After refluxing, the product is isolated by basification and extraction, with reported yields around 50%. chemicalbook.com

An alternative strategy involves the N-alkylation of a pre-formed imidazole. This can be achieved by reacting imidazole with a cyclohexyl halide or a similar electrophilic cyclohexyl derivative in the presence of a base.

Introduction and Modification of the C5-Methanol Moiety

The introduction of the methanol group at the C5 position of the imidazole ring often involves a two-step process: formylation followed by reduction.

Formylation of the Imidazole Ring: A common method for introducing a formyl group (-CHO) onto an electron-rich heterocycle like imidazole is the Vilsmeier-Haack reaction. researchgate.net This reaction typically uses a formylating agent generated from a substituted amide (like dimethylformamide) and phosphorus oxychloride. For 1-substituted imidazoles, formylation can occur at the C5 position. For example, 1-methyl-5-imidazolecarboxaldehyde can be synthesized, and its properties have been well-documented. angenechemical.comsigmaaldrich.com

Reduction of the Formyl Group: Once the C5-carboxaldehyde is in place, it can be readily reduced to the corresponding primary alcohol (the methanol moiety). A standard and effective method for this transformation is the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the synthesis of (1-methyl-1H-imidazol-5-yl)methanol has been achieved by the reduction of ethyl 1-methylimidazole-5-carboxylate using lithium aluminum hydride in tetrahydrofuran (B95107), with a reported yield of 73%. chemicalbook.com A similar reduction of the corresponding aldehyde would also be expected to proceed with high efficiency.

A plausible synthetic route to this compound would therefore involve the initial synthesis of 1-cyclohexyl-1H-imidazole, followed by formylation at the C5 position, and subsequent reduction of the resulting aldehyde to the desired alcohol.

Regioselective Synthesis Approaches for 1,5-Disubstituted Imidazoles

Achieving the desired 1,5-disubstitution pattern on the imidazole ring with high regioselectivity is a key challenge in the synthesis of compounds like this compound. Several modern synthetic methods have been developed to address this challenge.

One notable approach involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. This method has been successfully employed to synthesize a range of 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The resulting ester can then be further modified, for example, by reduction to the corresponding methanol derivative. The reaction is typically carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like tetrahydrofuran (THF). nih.gov This strategy allows for the controlled introduction of different substituents at the N1 and C5 positions.

Another strategy for the regioselective synthesis of 1,5-disubstituted imidazoles involves the reaction of α-azidoenones with N-Boc-imidamides at elevated temperatures. researchgate.net This method allows for the inclusion of various substituents, including esters at the C5 position, which can then be reduced to the methanol group.

Furthermore, catalyst-free [3 + 2] cyclization reactions of vinyl azides with amidines have been developed to produce 2,4-disubstituted-1H-imidazoles. acs.org While this provides a different substitution pattern, it highlights the power of modern cycloaddition strategies in controlling the regiochemistry of imidazole synthesis.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, reusable catalysts, and more energy-efficient reaction conditions.

Use of Greener Solvents and Catalysts: Many modern imidazole syntheses are moving away from hazardous organic solvents towards more environmentally benign alternatives like water or deep eutectic solvents (DESs). nih.govmdpi.com For example, a novel ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as a recyclable catalyst and reaction medium for the one-pot, multicomponent synthesis of substituted imidazoles, achieving good to excellent yields. nih.gov The use of water as a solvent, often in combination with a surfactant to create micelles, has also been shown to be effective for the synthesis of 1,5-disubstituted tetrazoles, a related heterocyclic system, suggesting its potential applicability to imidazole synthesis. mdpi.com

Catalyst-Free and Solvent-Free Reactions: A particularly green approach is the development of catalyst-free and solvent-free reactions. For instance, a simple and efficient procedure for the synthesis of 2,4,5-triaryl imidazoles has been developed through a one-pot condensation of benzil, aldehydes, and ammonium acetate (B1210297) in refluxing ethanol (B145695) without the need for an external catalyst. nih.gov Similarly, multicomponent reactions under solvent-free conditions, sometimes facilitated by reusable catalysts like Fe₃O₄ nanoparticles, are gaining prominence. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as energy sources can significantly reduce reaction times and improve yields, contributing to greener synthetic protocols. researchgate.net These techniques often allow for reactions to be carried out under milder conditions and with less solvent.

While specific green synthesis methods for this compound are not extensively reported, the principles and methodologies developed for other imidazole analogues can be readily adapted. For example, the synthesis of 1-cyclohexyl-1H-imidazole could potentially be made greener by exploring water-based systems or by optimizing the reaction to proceed under catalyst-free conditions.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of synthetic routes to imidazole-5-yl methanol derivatives can vary significantly depending on the chosen methodology. A comparative analysis of different strategies provides valuable insights for selecting the most appropriate pathway for a given target molecule.

| Synthetic Strategy | Key Reagents | Typical Yields | Notes |

| Debus-Radziszewski Synthesis | Glyoxal, Aldehyde, Ammonia | Variable, often moderate | A classic method, but can have limitations in yield and purification. mdpi.comnih.gov |

| Van Leusen Imidazole Synthesis | TosMIC, Aldehyde, Primary Amine | Good to excellent | Highly versatile for a wide range of substituted imidazoles. organic-chemistry.org |

| N1-Cyclohexylation followed by C5-Formylation and Reduction | Cyclohexylamine, Glyoxal, Formaldehyde; Vilsmeier reagent; NaBH₄/LiAlH₄ | Moderate to Good (multi-step) | A plausible, step-wise approach. The yield for the initial N-cyclohexylation is reported at 50%. chemicalbook.com Subsequent steps would further impact the overall yield. |

| Cycloaddition of Ethyl Isocyanoacetate and Imidoyl Chlorides | Ethyl Isocyanoacetate, Imidoyl Chloride, DBU | 64% for the ester intermediate | A regioselective method for 1,5-disubstituted imidazoles. nih.gov The final reduction step would have an additional yield. |

| Green Synthesis using Deep Eutectic Solvents | Multicomponent reaction in DES | Good to excellent | Offers environmental benefits and high yields. nih.gov |

| Catalyst-Free Condensation in Ethanol | Benzil, Aldehyde, Ammonium Acetate | High | A green and efficient method for tri-substituted imidazoles. nih.gov |

As the table illustrates, modern multicomponent reactions and those employing green chemistry principles often offer higher yields and greater efficiency compared to some of the more traditional methods. The choice of synthetic route will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, and the availability of starting materials. For the specific synthesis of this compound, a multi-step approach starting from cyclohexylamine appears to be a viable, albeit potentially lower-yielding, strategy compared to more integrated, modern methods that could be developed.

Chemical Reactivity and Derivatization of 1 Cyclohexyl 1h Imidazol 5 Yl Methanol

Reactions Involving the Imidazole (B134444) Nitrogen Atoms

The imidazole ring features two nitrogen atoms, conventionally labeled N1 and N3. In the case of (1-Cyclohexyl-1H-imidazol-5-yl)methanol, the N1 position is substituted by a cyclohexyl group. The N3 nitrogen, however, retains a lone pair of electrons, rendering it both nucleophilic and basic. nih.gov This characteristic allows it to readily engage with a range of electrophilic reagents.

A primary example of this reactivity is quaternization, a reaction where the N3 atom attacks an alkyl halide, resulting in the formation of a positively charged imidazolium (B1220033) salt. For instance, treatment with methyl iodide would lead to the formation of 1-cyclohexyl-3-methyl-5-(hydroxymethyl)-1H-imidazol-3-ium iodide. Such imidazolium salts are important precursors for N-heterocyclic carbenes (NHCs), which have found extensive application as ligands in the field of organometallic chemistry. researchgate.net

Furthermore, the N3 nitrogen can coordinate to various metal centers, leading to the formation of metal complexes. nih.gov The specifics of these coordination reactions, including the choice of metal and the geometry of the resulting complexes, are an active area of investigation in coordination chemistry. nih.gov

Transformations at the Hydroxymethyl Group (C5)

The primary alcohol of the hydroxymethyl group located at the C5 position of the imidazole ring serves as a versatile handle for numerous chemical transformations.

Oxidation: The hydroxymethyl group is susceptible to oxidation, which can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent employed. Milder reagents, such as manganese dioxide (MnO2) or Dess-Martin periodinane, typically afford the corresponding aldehyde, (1-cyclohexyl-1H-imidazol-5-yl)carbaldehyde. In contrast, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or the Jones reagent will further oxidize the alcohol to the carboxylic acid, 1-cyclohexyl-1H-imidazole-5-carboxylic acid. pharmaguideline.com

Esterification and Etherification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, often in the presence of a suitable catalyst. Similarly, etherification can be accomplished by reacting it with an alkyl halide under basic conditions, a classic example being the Williamson ether synthesis. For example, the reaction of this compound with acetic anhydride (B1165640) would yield (1-cyclohexyl-1H-imidazol-5-yl)methyl acetate (B1210297).

Halogenation: The hydroxyl moiety can be replaced by a halogen atom, such as chlorine or bromine, to generate a halomethyl derivative. Reagents commonly used for this transformation include thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination, which would produce 5-(chloromethyl)-1-cyclohexyl-1H-imidazole and 5-(bromomethyl)-1-cyclohexyl-1H-imidazole, respectively. These halogenated intermediates are valuable substrates for subsequent nucleophilic substitution reactions. A known procedure for a similar compound involves refluxing with thionyl chloride to achieve this transformation. chemicalbook.com

Modifications of the Cyclohexyl Moiety

While the cyclohexyl ring is generally more stable and less reactive than the other functional groups in the molecule, it can undergo certain transformations, often requiring more vigorous reaction conditions. pressbooks.pub

Dehydrogenation/Aromatization: Through catalytic dehydrogenation, the saturated cyclohexyl ring can be converted into an aromatic phenyl ring, which would result in the formation of (1-phenyl-1H-imidazol-5-yl)methanol. researchgate.net This modification significantly alters the electronic properties of the substituent at the N1 position.

Functionalization: Direct functionalization of the cyclohexyl ring through C-H activation presents a significant challenge. However, radical halogenation could be employed to introduce a halogen atom onto the ring, though this approach often suffers from a lack of selectivity, leading to a mixture of products due to the presence of multiple, chemically similar C-H bonds. A common strategy to improve metabolic stability in drug discovery is to introduce substituents, like fluorine, at the 4-position of a cyclohexyl ring to block potential oxidation at that site. pressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions of Imidazole Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. jocpr.com To apply these powerful methods to the this compound scaffold, it is first necessary to convert it into a suitable precursor, typically a halogenated imidazole derivative. acs.org

For example, if a halogen, such as bromine, were introduced at the C2 or C4 position of the imidazole ring, these positions could then participate in a variety of palladium-catalyzed reactions, including the Suzuki, Heck, and Sonogashira couplings. libretexts.org Starting with a brominated analog like (2-bromo-1-cyclohexyl-1H-imidazol-5-yl)methanol, a Suzuki coupling with an arylboronic acid (for instance, phenylboronic acid) in the presence of a palladium catalyst and a base would furnish the corresponding 2-aryl-substituted imidazole derivative. acs.org

The 5-(halomethyl) derivatives, obtained from the transformation of the hydroxymethyl group, can also be utilized in certain cross-coupling reactions, although their use in palladium-catalyzed processes is less prevalent compared to aryl or vinyl halides.

Functional Group Interconversions on the this compound Core

In addition to the primary transformations of the core functional groups, a wide range of functional group interconversions can be carried out on the derivatives of this compound.

From Carboxylic Acid: The 1-cyclohexyl-1H-imidazole-5-carboxylic acid, which can be synthesized via oxidation of the parent alcohol, is a versatile intermediate. It can be converted into amides by reaction with various amines using standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Furthermore, the carboxylic acid can be reduced back to the primary alcohol or, under specific conditions, to a methyl group.

From Aldehyde: The (1-cyclohexyl-1H-imidazol-5-yl)carbaldehyde can serve as a precursor for the synthesis of aminomethyl derivatives through reductive amination with primary or secondary amines. It can also undergo the Wittig reaction to introduce a carbon-carbon double bond at the C5 position, leading to the formation of various alkene derivatives.

These diverse chemical transformations underscore the utility of the this compound scaffold as a versatile building block in synthetic chemistry, providing access to a broad library of compounds with a wide range of functionalities.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclohexyl 1h Imidazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Further dimensionality, through 2D NMR techniques like COSY, HSQC, and HMBC, allows for the establishment of connectivity between atoms within the molecule.

¹H NMR Spectroscopy

No experimental ¹H NMR data for (1-Cyclohexyl-1H-imidazol-5-yl)methanol could be located in the reviewed literature. A hypothetical spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the cyclohexyl group, and the hydroxymethyl group. The chemical shifts and splitting patterns of these signals would provide critical information for confirming the compound's structure.

¹³C NMR Spectroscopy

Similarly, experimental ¹³C NMR data for this specific compound is not available. This technique would be instrumental in identifying all unique carbon environments within the molecule, including the two distinct sp²-hybridized carbons of the imidazole ring, the sp³-hybridized carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between adjacent protons on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecular framework, such as the link between the cyclohexyl protons and the imidazole ring carbons. nih.gov

Without experimental data, a detailed analysis and the creation of data tables for the NMR characterization of this compound is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₆N₂O), HRMS would be expected to confirm the monoisotopic mass of 180.1263 g/mol . sigmaaldrich.com However, no published experimental HRMS data for this compound could be found.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method would be ideal for analyzing the purity of this compound and for studying its fragmentation behavior. A typical analysis would involve separating the compound from any impurities on an LC column before it enters the mass spectrometer for detection. The resulting mass spectrum would show the molecular ion peak and various fragment ions, which would help in confirming the structure. Regrettably, no specific LC-MS studies detailing the analysis of this compound are available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the cyclohexyl ring, and the imidazole ring.

The spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the cyclohexyl and methylene (B1212753) groups are anticipated to appear as strong absorptions in the 2950-2850 cm⁻¹ region. Furthermore, the C-O stretching vibration of the primary alcohol is expected to be observed around 1050-1000 cm⁻¹.

The imidazole ring presents its own set of characteristic vibrations. The C=N and C=C stretching vibrations within the imidazole ring typically appear in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the imidazole ring would also be present.

A summary of the expected characteristic IR absorption bands for this compound is presented in the data table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| C-H (Cyclohexyl) | Stretching | 2950-2850 |

| C-H (Imidazole) | Stretching | 3150-3100 |

| C=N, C=C (Imidazole) | Stretching | 1600-1450 |

| C-O (Primary Alcohol) | Stretching | 1050-1000 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then used to confirm the empirical formula. For this compound, the molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol . sigmaaldrich.comepa.gov

The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from elemental analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% deviation, is considered confirmation of the compound's elemental composition and purity. nih.gov

The table below outlines the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 66.63 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.95 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.55 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.88 |

| Total | 180.25 | 100.00 |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound. It separates components in a mixture with high resolution, allowing for the quantification of the main compound and any impurities present. For this compound, a reversed-phase HPLC method would typically be employed.

In a reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A UV detector is commonly used for detection, as the imidazole ring is UV-active.

While specific experimental conditions for this compound are not widely published, a typical HPLC analysis would involve dissolving the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and injecting it into the HPLC system. The resulting chromatogram would show a major peak corresponding to this compound and potentially minor peaks for any impurities. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks. Commercial suppliers often indicate a purity of at least 95%. bldpharm.com

The data table below illustrates a hypothetical set of HPLC parameters that could be used for the purity assessment of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions |

| Purity Specification | ≥ 95% |

Biological and Pharmacological Significance of 1 Cyclohexyl 1h Imidazol 5 Yl Methanol Derivatives

Role of Imidazole (B134444) Derivatives in Drug Discovery and Development

The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.govchemcomp.com Its prevalence in numerous endogenous molecules like the amino acid histidine, purines in DNA, and histamine, underscores its biocompatibility and versatile binding capabilities. rsc.orgsigmaaldrich.com This structural motif is a key component in a wide array of approved drugs, demonstrating its importance in treating various diseases. nih.govnih.gov

The physicochemical properties of the imidazole ring, including its capacity for hydrogen bonding and its amphoteric nature, allow for diverse interactions with biological targets. nih.govnih.gov These characteristics make imidazole derivatives attractive scaffolds for the development of new therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. nih.govyoutube.comsigmaaldrich.com The adaptability of the imidazole core allows for synthetic modifications that can fine-tune the pharmacological profile of the resulting derivatives, enhancing their potency and selectivity. nih.gov Consequently, the development of novel imidazole-containing compounds, such as (1-Cyclohexyl-1H-imidazol-5-yl)methanol, continues to be a vibrant area of research. chemcomp.com

Potential as Enzyme Inhibitors

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Imidazole derivatives have demonstrated significant potential as inhibitors of various enzymes, a property attributed to the imidazole ring's ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bond interactions. nih.gov

Relevance to Viral Proteases (e.g., SARS-CoV-2 Mpro, HIV-1 RT)

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov Computational and in vitro studies have identified numerous imidazole derivatives as potent inhibitors of SARS-CoV-2 Mpro. These compounds are thought to interact with key amino acid residues in the enzyme's active site, such as the catalytic dyad His41-Cys145, thereby blocking its function. The structural similarity of the imidazole ring to histidine allows it to effectively interact with protein molecules.

Similarly, imidazole-containing compounds have been investigated as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the life cycle of the human immunodeficiency virus. Some imidazole derivatives have been shown to bind to an allosteric pocket on the enzyme, known as the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket, inducing conformational changes that inactivate the enzyme. Certain novel compounds have even been found to bridge the NNRTI and the nucleoside RT inhibitor (NRTI) binding sites, showcasing the versatility of the imidazole scaffold in designing potent antiviral agents.

| Imidazole Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Asymmetric imidazole-4,5-dicarboxamides | SARS-CoV-2 Mpro | Inhibitory activity with IC50 values in the low micromolar range. | |

| Imidazolyl–methanones | SARS-CoV-2 Mpro | Demonstrated strong binding affinities in computational studies. | |

| N-substituted benzimidazole (B57391) derivatives (NBDs) | HIV-1 Reverse Transcriptase | Potent antiviral activity with EC50 values below 200 nM. |

Interaction with Oxidoreductases

While specific studies on the interaction of this compound with oxidoreductases are not extensively documented in publicly available literature, the broader class of imidazole derivatives has been evaluated against such enzymes. For instance, 2,4,5-trisubstituted imidazole derivatives have been screened for their potential as xanthine (B1682287) oxidase inhibitors. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. The antioxidant properties of some imidazole derivatives, which involve interaction with oxidative processes, also suggest a potential for modulating oxidoreductase activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For imidazole derivatives, SAR studies have been crucial in optimizing their therapeutic potential. nih.gov

While specific SAR data for this compound is limited, general principles from related imidazole analogues can be extrapolated. The substituents on the imidazole ring play a critical role in determining the compound's interaction with its biological target.

For instance, in a series of imidazoquinoline analogues targeting Toll-like receptor 7, modifications at the N1 and C2 positions of the imidazole ring significantly impacted agonist potency. A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the length of the alkyl chain and the compound's activity. Similarly, for imidazole-containing farnesyltransferase inhibitors, quantitative structure-activity relationship (QSAR) models have been developed to predict the inhibitory activity based on molecular descriptors. nih.gov These studies highlight the importance of the size, shape, and electronic properties of the substituents on the imidazole core.

For this compound, the N1-cyclohexyl group introduces a bulky, lipophilic moiety that can influence binding to hydrophobic pockets in target proteins. The C5-methanol group provides a potential site for hydrogen bonding. SAR studies on analogues of this compound would likely involve modifying these two positions to explore the impact on activity.

| Structural Modification | Observed Effect on Activity | Example Class of Imidazole Derivatives | Reference |

|---|---|---|---|

| Varying C2-alkyl chain length | Optimal length leads to maximal potency. | Imidazoquinoline TLR7 Agonists | |

| Substitution on phenyl rings | Electron-donating or withdrawing groups affect potency. | Farnesyltransferase Inhibitors | nih.gov |

| Modification of C2 side chain amine | Poorly tolerated, leading to reduced activity. | Imidazoquinoline TLR7 Agonists |

Applications in Biomimetic Ligand Design

Biomimetic design involves creating synthetic structures that mimic biological molecules or processes. The imidazole ring, being a key component of the amino acid histidine, is an excellent candidate for the design of biomimetic ligands that can replicate the binding functions of proteins. Histidine residues are frequently found in the active sites of enzymes and are crucial for catalysis and substrate binding.

The imidazole moiety of this compound can be utilized to mimic the role of histidine in protein-ligand interactions. This can be particularly useful in the design of ligands for metalloproteins, where the nitrogen atoms of the imidazole ring can coordinate with the metal ion. Furthermore, the development of scaffolds that can be assembled in a modular fashion, inspired by natural processes like polyketide synthesis, offers a powerful approach to creating large and diverse libraries of biomimetic ligands for drug discovery. nih.gov

In Vitro and In Vivo Biological Activity Assessment Methodologies

The evaluation of the biological activity of new chemical entities like this compound and its derivatives involves a cascade of in vitro and in vivo assays.

In Vitro Assessment: Initial screening is typically performed using in vitro methods. For enzyme inhibitors, this involves biochemical assays to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). nih.gov For antiviral agents, cell-based assays are used to measure the compound's ability to inhibit viral replication in cultured cells, yielding an effective concentration (EC50). Cytotoxicity assays are also conducted on various cell lines to assess the compound's toxicity profile. nih.gov

Common in vitro assays include:

MTT assay: To determine cell viability and cytotoxic potential. nih.gov

Enzyme inhibition assays: Such as fluorogenic assays for proteases.

Antiviral replication assays: Using methods like plaque reduction or reporter gene expression.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling: In silico and in vitro models to predict the pharmacokinetic properties of the compound.

In Vivo Assessment: Promising candidates from in vitro studies are then advanced to in vivo testing in animal models. These studies are designed to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism. For example, in the assessment of antifungal imidazole derivatives, models of rat vaginal candidiasis and guinea-pig trichophytosis have been used. For anticancer agents, xenograft models where human tumors are grown in immunocompromised mice are common.

The choice of in vivo model depends on the therapeutic area of interest. These studies are essential for determining the potential of a compound to be developed into a clinically useful drug.

Future Perspectives and Emerging Research Avenues for 1 Cyclohexyl 1h Imidazol 5 Yl Methanol

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of (1-Cyclohexyl-1H-imidazol-5-yl)methanol will likely be guided by the principles of green chemistry, aiming for more environmentally benign and efficient production methods. bohrium.comtandfonline.comnih.gov Traditional methods for creating substituted imidazoles can be time-consuming and may require harsh reaction conditions. mdpi.com Emerging research focuses on overcoming these limitations.

Key areas of development are expected to include:

Catalyst-Free and Solvent-Free Synthesis: Inspired by recent advancements in imidazole (B134444) synthesis, researchers will likely explore one-pot condensation reactions that proceed without a catalyst in green solvents like ethanol (B145695) or even under solvent-free conditions. nih.gov

Ultrasonic and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of other imidazole derivatives. mdpi.com These techniques could be adapted for the production of this compound.

Use of Recyclable Catalysts: The development and use of recyclable catalysts, such as ternary deep eutectic solvents (DESs), present a promising avenue for sustainable production. nih.gov These catalysts are often cost-effective and can be reused multiple times without a significant drop in performance. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Future research may focus on developing flow-based methodologies for the synthesis of this compound.

| Synthetic Approach | Potential Advantages for this compound |

| Catalyst-Free Methods | Reduced cost, simplified purification, lower environmental impact. nih.gov |

| Ultrasonic Irradiation | Faster reaction times, higher yields, milder reaction conditions. mdpi.com |

| Recyclable Catalysts (e.g., DESs) | Enhanced sustainability, cost-effectiveness, and reusability. nih.gov |

| Flow Chemistry | Improved safety, scalability, and consistent product quality. |

Exploration of Diverse Biological Targets and Therapeutic Areas

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and bioactive compounds. nih.govijpsjournal.comnih.gov The structural features of this compound, particularly the N-cyclohexyl substitution, suggest several promising avenues for therapeutic exploration.

Anticancer Agents: Imidazole derivatives are known to exhibit a wide range of anticancer activities by targeting various biomolecules and pathways, including kinases, tubulin, and DNA. nih.govnih.gov Future research could investigate the potential of this compound and its derivatives as inhibitors of cancer cell proliferation.

Antimicrobial Agents: The imidazole core is a key component of many antifungal and antibacterial drugs. nih.govnih.gov Research into the antimicrobial properties of this compound against a spectrum of pathogens is a logical next step. Its derivatives could potentially interfere with microbial DNA replication or cell wall synthesis. nih.gov

Anti-inflammatory Agents: Substituted imidazoles have shown promise as anti-inflammatory agents. nih.gov The potential of this compound to modulate inflammatory pathways, such as the inhibition of COX enzymes, warrants investigation. researchgate.net

Neurological Disorders: Notably, a series of 2-cyclohexyl-4-phenyl-1H-imidazoles have been identified as potent and selective neuropeptide Y (NPY) Y5-receptor antagonists, which are being explored for the treatment of obesity. nih.gov This precedent strongly suggests that this compound could be a valuable starting point for developing modulators of NPY receptors or other targets within the central nervous system.

Enzyme Inhibition: The imidazole moiety is a key component of the amino acid histidine and plays a crucial role in the catalytic activity of many enzymes. ijpsjournal.commdpi.com This makes this compound a candidate for the design of enzyme inhibitors for various diseases.

Advanced Materials Science Applications

Beyond its potential in medicine, the unique structure of this compound makes it an interesting candidate for applications in materials science. numberanalytics.comnumberanalytics.com

Polymer Chemistry: Imidazole-based polymers are known for their high thermal stability and ionic conductivity. numberanalytics.com The cyclohexyl and methanol (B129727) groups on this compound could be functionalized to create novel polymers with tailored properties for applications in membranes, electrolytes, or specialty plastics.

Ionic Liquids: Imidazole derivatives are precursors to ionic liquids, which have a wide range of applications as solvents, electrolytes, and catalysts. numberanalytics.com The specific substitutions on this compound could lead to the formation of ionic liquids with unique physicochemical properties.

Nanomaterials: Imidazole compounds have been used to coat copper nanoparticles, enhancing their oxidation resistance and sintering properties. mdpi.com this compound could be explored as a protective agent for various nanoparticles, improving their stability and performance in electronic or catalytic applications.

Porous Materials: The imidazole framework can be a building block for metal-organic frameworks (MOFs) and other porous materials. acs.org The functional groups of this compound could be utilized to design materials with specific pore sizes and surface functionalities for applications in gas storage, separation, and catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The development of novel derivatives of this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.govjddtonline.info

Predictive Modeling: AI algorithms can be trained on existing data for other imidazole compounds to predict the physicochemical properties, biological activity, and potential toxicity of new derivatives of this compound. nih.govresearchgate.net This can help prioritize the synthesis of compounds with the highest probability of success. nih.gov

Generative Chemistry: Deep learning models can be used to generate novel molecular structures based on the this compound scaffold that are optimized for specific therapeutic targets or material properties. nih.gov

Reaction Prediction: ML models can predict the regioselectivity and efficiency of different synthetic reactions, aiding in the design of more effective and sustainable synthetic routes. nih.gov

Structure-Activity Relationship (SAR) Studies: AI can be employed to analyze complex SAR data, identifying subtle structural modifications to the this compound core that can enhance its desired properties. nih.gov

Collaborative and Interdisciplinary Research Imperatives

Realizing the full potential of this compound will necessitate a highly collaborative and interdisciplinary approach. The journey from initial synthesis to potential application is complex and requires expertise from multiple fields. researchgate.net

Chemistry and Biology: Close collaboration between synthetic chemists and biologists will be crucial for designing and evaluating the biological activity of new derivatives. ijpsjournal.com

Pharmacology and Toxicology: Pharmacologists will be needed to elucidate the mechanisms of action of promising compounds, while toxicologists will assess their safety profiles. chemscene.com

Materials Science and Engineering: The development of new materials based on this compound will require the expertise of materials scientists and engineers to characterize and fabricate these materials into functional devices. researchgate.net

Computational Science and Chemistry: The integration of AI and computational modeling will depend on the collaboration between computational scientists and medicinal chemists to develop and apply predictive models effectively. researchgate.net

Q & A

Q. What are the established synthetic routes for (1-Cyclohexyl-1H-imidazol-5-yl)methanol, and what reaction conditions optimize yield?

Methodological Answer: A common approach involves oxidation of precursor imidazole derivatives. For example, Oxone® (a potassium peroxymonosulfate complex) in methanol/water mixtures under controlled temperatures (20–25°C) achieves ~91% yield for analogous compounds . Key steps include:

- Dissolving the precursor in methanol.

- Dropwise addition of Oxone® in water to avoid exothermic side reactions.

- Post-reaction purification via ethyl acetate extraction and recrystallization from ethanol.

Critical Parameters: Maintain pH neutrality with dilute ammonium hydroxide to prevent decomposition .

Q. How is structural purity validated for this compound?

Methodological Answer: Purity is confirmed through:

- HPLC : Retention time consistency under reverse-phase conditions (e.g., C18 columns with acetonitrile/water mobile phases).

- Spectroscopy :

- Elemental Analysis : Carbon/nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (90 K, Mo-Kα radiation) to generate high-resolution datasets.

- Software Tools :

- Validation : Cross-check torsion angles and intermolecular hydrogen bonds (e.g., O–H···N interactions) against Cambridge Structural Database entries .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Simulate IR spectra and compare with experimental data to identify vibrational modes (e.g., O–H stretching at ~3200 cm⁻¹) .

- Molecular Docking : Assess binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on imidazole’s coordination to metal ions .

Q. How can contradictory spectroscopic data across studies be systematically addressed?

Methodological Answer:

- Cross-Validation : Replicate analyses using multiple techniques (e.g., HPLC + NMR + FTIR) to confirm functional groups .

- Contextual Factors :

- Solvent Effects : Polar solvents (e.g., DMSO) may shift NMR peaks; report solvent explicitly .

- Crystallographic Artifacts : Compare solid-state (X-ray) and solution-state (NMR) data to detect polymorphism .

- Open Data Practices : Share raw datasets (e.g., CIF files for crystallography) in repositories to enable independent verification .

Handling Contradictions in Research

- Temporal Analysis : Short-term vs. long-term effects (e.g., reaction yields under varying storage conditions) should be explicitly documented to explain discrepancies .

- Effort Exertion : In collaborative studies, standardize protocols (e.g., stirring time, temperature gradients) to minimize operator-dependent variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.